molecular formula C25H19FN2O3S B2631066 2-(4-acetylphenoxy)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide CAS No. 1797729-16-8

2-(4-acetylphenoxy)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide

Cat. No.: B2631066
CAS No.: 1797729-16-8
M. Wt: 446.5
InChI Key: NTMFADGDQFYGAV-UHFFFAOYSA-N
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Description

2-(4-Acetylphenoxy)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups, including an acetyl group, a phenoxy group, a thiazole ring, and a fluorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-acetylphenoxy)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted by a nucleophile.

    Coupling with Phenyl Acetate: The intermediate is then coupled with phenyl acetate derivatives using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Acetylation: Finally, the acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst for halogenation.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

2-(4-Acetylphenoxy)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its complex structure, which may interact with various biological targets.

    Biological Studies: The compound can be used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-acetylphenoxy)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context and the nature of the interactions, which could involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

    2-(4-Acetylphenoxy)-N-(2-phenyl)acetamide: Lacks the thiazole and fluorophenyl groups, making it less complex.

    2-(4-Acetylphenoxy)-N-(2-(2-thiazol-4-yl)phenyl)acetamide: Similar but without the fluorophenyl group, which may affect its biological activity.

    2-(4-Acetylphenoxy)-N-(2-(2-(2-chlorophenyl)thiazol-4-yl)phenyl)acetamide: Contains a chlorophenyl group instead of a fluorophenyl group, which could alter its reactivity and interactions.

Uniqueness: The presence of both the thiazole ring and the fluorophenyl group in 2-(4-acetylphenoxy)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide makes it unique compared to its analogs. These groups can significantly influence the compound’s chemical properties, reactivity, and biological activity, potentially making it more effective in its applications.

Properties

IUPAC Name

2-(4-acetylphenoxy)-N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN2O3S/c1-16(29)17-10-12-18(13-11-17)31-14-24(30)27-22-9-5-3-7-20(22)23-15-32-25(28-23)19-6-2-4-8-21(19)26/h2-13,15H,14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMFADGDQFYGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=CSC(=N3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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